Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chlorophenyl and thioxo groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea and 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, or thiols .
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)acetate
- 4-Chlorophenol
- Ethyl (4-chlorobenzoyl)acetate
Uniqueness
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its pyrimidine ring, chlorophenyl group, and thioxo functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, commonly referred to as ETCP, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ETCP, focusing on its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.
Chemical Structure
The chemical formula for ETCP is C14H15ClN2O2S. Its structure features a tetrahydropyrimidine ring with a thioxo group and a chlorophenyl substituent. The conformation of the molecule is crucial for its biological activity, with studies indicating that the tetrahydropyrimidine ring adopts a twisted boat conformation .
Antimicrobial Activity
ETCP has demonstrated significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it exhibits bacteriostatic effects against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus flavus and A. niger . The minimum inhibitory concentration (MIC) values for these activities are summarized in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Aspergillus flavus | 20 |
A. niger | 15 |
Anticancer Activity
Research has indicated that ETCP possesses anticancer properties, particularly against various human cancer cell lines. In a study evaluating its cytotoxicity, ETCP showed IC50 values of 40.54 µg/mL against A549 (lung cancer) cells and 29.77 µg/mL against Caco-2 (colon cancer) cells . The presence of the chloro group on the phenyl ring is believed to enhance its anticancer activity.
Antioxidant Activity
ETCP has also been evaluated for its antioxidant potential. The compound exhibited significant free radical scavenging activity in assays such as DPPH and ABTS. The IC50 values for these assays were found to be lower than those of standard antioxidants like α-tocopherol, indicating that ETCP may be a potent antioxidant agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, ETCP has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A recent study investigated the efficacy of ETCP against multidrug-resistant strains of bacteria. The results demonstrated that ETCP not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups. This finding highlights the potential of ETCP as a therapeutic agent in combating resistant infections.
Study on Anticancer Properties
In another study focusing on its anticancer effects, ETCP was tested on various cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This mechanism was further supported by flow cytometry analysis which showed increased sub-G1 phase populations in treated cells .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIUKFIRRIOZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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